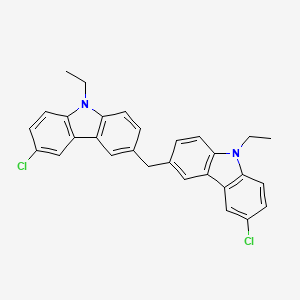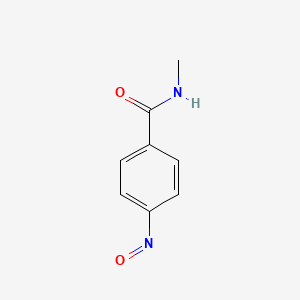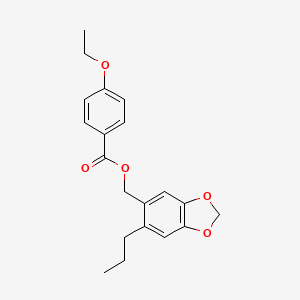
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate is a chemical compound with the molecular formula C20H22O5 It is characterized by the presence of a benzodioxole ring and an ethoxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate typically involves the esterification of (6-Propyl-1,3-benzodioxol-5-yl)methanol with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Propyl-1,3-benzodioxol-5-yl)methyl benzoate
- (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-methoxybenzoate
- (6-Propyl-1,3-benzodioxol-5-yl)methyl 4-hydroxybenzoate
Uniqueness
(6-Propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate is unique due to the presence of both a benzodioxole ring and an ethoxybenzoate group, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
54472-56-9 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(6-propyl-1,3-benzodioxol-5-yl)methyl 4-ethoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-5-15-10-18-19(25-13-24-18)11-16(15)12-23-20(21)14-6-8-17(9-7-14)22-4-2/h6-11H,3-5,12-13H2,1-2H3 |
Clé InChI |
OLNOIZQYSYHFMM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1COC(=O)C3=CC=C(C=C3)OCC)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


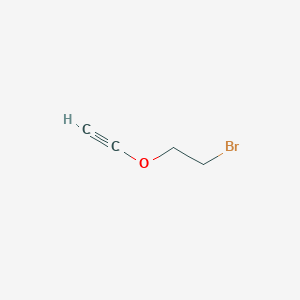
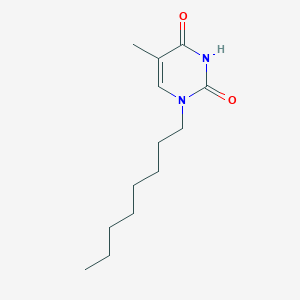
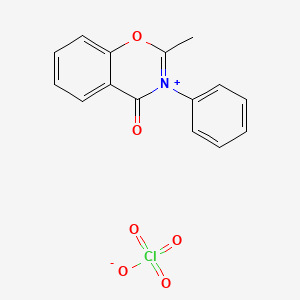


![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
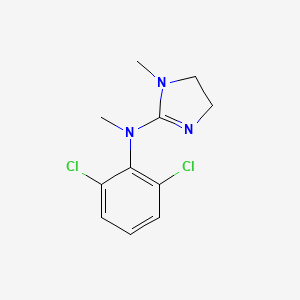
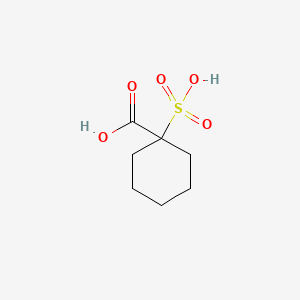
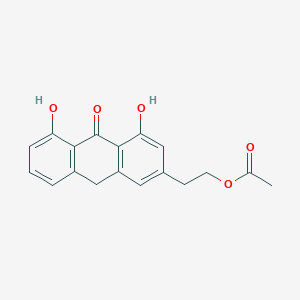


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
